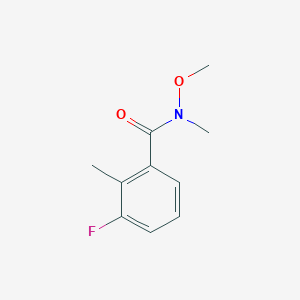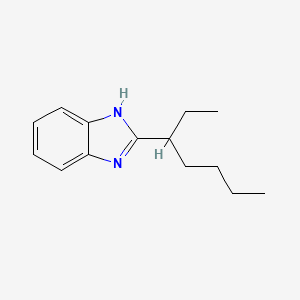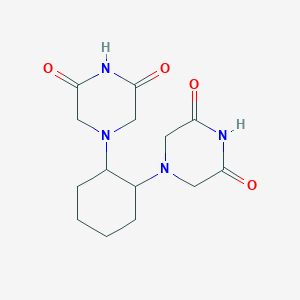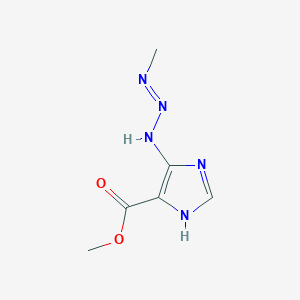
Ethyl (2E)-6-bromohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromohex-2-enoate: is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a bromoalkene ester, characterized by the presence of a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-bromohex-2-enoate can be synthesized through the bromination of hex-2-enoic acid followed by esterification with ethanol. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is carried out using ethanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of ethyl 6-bromohex-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of 6-hydroxyhex-2-enoate.
Addition Reactions: Formation of dihaloalkanes or hydrogenated products.
Oxidation Reactions: Formation of 6-bromohex-2-enoic acid.
Scientific Research Applications
Ethyl 6-bromohex-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Mechanism of Action
The mechanism of action of ethyl 6-bromohex-2-enoate involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the double bond. The bromine atom acts as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds .
Comparison with Similar Compounds
Ethyl 6-bromohexanoate: Similar structure but lacks the double bond, making it less reactive in addition reactions.
Ethyl 6-iodohex-2-enoate: Contains an iodine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Ethyl 6-chlorohex-2-enoate: Contains a chlorine atom instead of bromine, leading to differences in reactivity and reaction conditions
Uniqueness: Ethyl 6-bromohex-2-enoate is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
ethyl (E)-6-bromohex-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+ |
InChI Key |
WOOMUBXIVURAHZ-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCCBr |
Canonical SMILES |
CCOC(=O)C=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


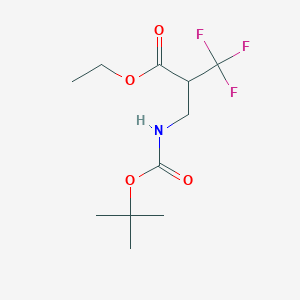
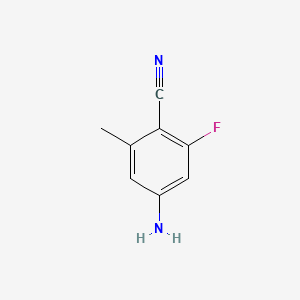

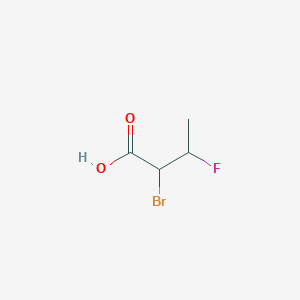
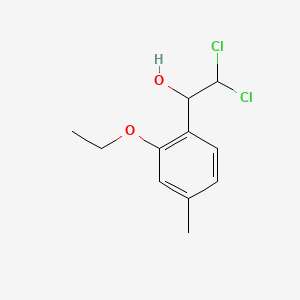
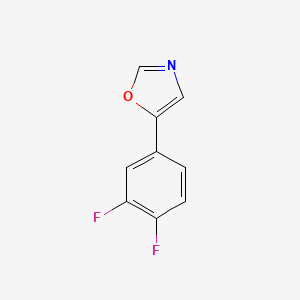
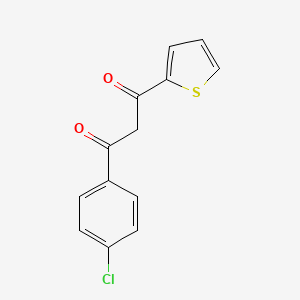
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
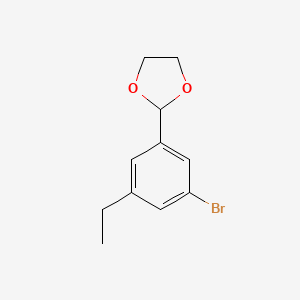
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
